1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

Description

1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom, two methyl groups, and a benzoate ester group, making it a unique and versatile molecule in various chemical and biological applications.

Properties

Molecular Formula |

C12H13IN2O2 |

|---|---|

Molecular Weight |

344.15 g/mol |

IUPAC Name |

(1-iodo-2,5-dimethyl-3H-pyrazol-3-yl) benzoate |

InChI |

InChI=1S/C12H13IN2O2/c1-9-8-11(14(2)15(9)13)17-12(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3 |

InChI Key |

YHTQBIDHYJYRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(N1I)C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Esterification: The final step involves the esterification of the pyrazole derivative with benzoic acid or its derivatives using common esterification reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzoate ester group.

Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antiinflammatory and Analgesic Properties

The compound is structurally related to iodoantipyrine, known for its anti-inflammatory and analgesic properties. Research has shown that derivatives of pyrazole compounds can exhibit potent anti-inflammatory effects. A study demonstrated that similar pyrazole derivatives effectively inhibited inflammatory pathways in vitro, suggesting that 1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate could also possess these properties .

Case Study: Inhibition of ELOVL6

In a recent investigation into the biochemical properties of related pyrazole compounds, it was found that certain derivatives selectively inhibited the enzyme ELOVL6, which plays a crucial role in fatty acid elongation. The study indicated that these compounds could reduce the elongation index of fatty acids in hepatocytes, potentially leading to therapeutic applications in metabolic disorders . This suggests a pathway for exploring the efficacy of this compound in similar contexts.

Pharmacological Applications

Potential as a Selective Inhibitor

The compound's structure allows it to interact with various biological targets. Research on analogous compounds indicates that modifications on the pyrazole ring can lead to enhanced selectivity for specific enzymes or receptors. For instance, studies have shown that modifications can yield potent inhibitors for kinases involved in cancer progression . This opens avenues for developing targeted therapies using this compound.

Data Table: Comparative Analysis of Pyrazole Derivatives

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Pyrazole derivatives have been employed as building blocks in creating polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance in various applications .

Case Study: Polymer Composite Development

A study focused on the incorporation of pyrazole derivatives into epoxy resins demonstrated improved mechanical properties and thermal resistance. The findings suggested that the addition of this compound could lead to similar enhancements in composite materials used for industrial applications .

Mechanism of Action

The mechanism of action of 1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the benzoate ester group can influence its binding affinity and specificity.

Comparison with Similar Compounds

1-Iodo-3,5-dimethylpyrazole: Similar structure but lacks the benzoate ester group.

2,5-Dimethyl-1H-pyrazol-3-yl benzoate: Similar structure but lacks the iodine atom.

1-Iodo-2,3-dihydro-1H-pyrazol-3-yl benzoate: Similar structure but lacks the methyl groups.

Uniqueness: 1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is unique due to the combination of the iodine atom, methyl groups, and benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Iodo-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

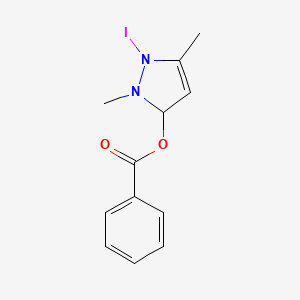

The compound can be represented by the following chemical structure:

It features a pyrazole ring substituted with iodine and a benzoate moiety, which contributes to its biological interactions.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

- Anti-inflammatory : Pyrazole compounds have been shown to inhibit inflammatory mediators such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of these cytokines at specific concentrations .

- Antimicrobial : Certain pyrazole derivatives have displayed significant antibacterial activity against various pathogens including E. coli and S. aureus. The presence of specific substituents enhances this activity .

- Anticancer : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and cell proliferation, such as NF-kB and MAPK pathways .

- Direct Antimicrobial Action : The structural components allow interaction with bacterial cell membranes or essential metabolic pathways within the microorganisms .

Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compound 4 from the study exhibited significant inhibitory effects on TNF-α and IL-6 production comparable to standard anti-inflammatory drugs like dexamethasone .

Study 2: Antibacterial Efficacy

In a study assessing antibacterial properties, various pyrazole compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain modifications in the pyrazole structure enhanced efficacy against these pathogens .

Study 3: Anticancer Properties

Research involving the evaluation of pyrazole derivatives against cancer cell lines revealed that specific compounds induced apoptosis in breast cancer cells through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.